molecular formula C17H16N2O2 B3305686 4-Quinolinol, 7-methoxy-8-methyl-2-(6-methyl-2-pyridinyl)- CAS No. 923604-92-6

4-Quinolinol, 7-methoxy-8-methyl-2-(6-methyl-2-pyridinyl)-

Cat. No. B3305686
CAS RN: 923604-92-6
M. Wt: 280.32 g/mol
InChI Key: MBQMAJURIIHQKH-UHFFFAOYSA-N
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Description

“4-Quinolinol, 7-methoxy-8-methyl-2-(6-methyl-2-pyridinyl)-” is a complex chemical compound that belongs to the group of organic compounds known as thiazolequinolines . Its molecular structure comprises a thiazole ring – an aromatic organic ring containing a sulfur atom and a nitrogen atom – fused with a methylated quinoline ring .


Synthesis Analysis

The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of “4-Quinolinol, 7-methoxy-8-methyl-2-(6-methyl-2-pyridinyl)-” is C17H16N2O2. The structure of this compound includes a thiazole ring fused with a methylated quinoline ring .


Chemical Reactions Analysis

Quinoline and its analogues have been reported to undergo a variety of chemical reactions, leading to various functionalized derivatives . These reactions are often catalyzed by transition metals or mediated by ionic liquids .

properties

IUPAC Name

7-methoxy-8-methyl-2-(6-methylpyridin-2-yl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-10-5-4-6-13(18-10)14-9-15(20)12-7-8-16(21-3)11(2)17(12)19-14/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQMAJURIIHQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC(=O)C3=C(N2)C(=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728498
Record name 7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923604-92-6
Record name 7-Methoxy-8-methyl-2-(6-methylpyridin-2-yl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Quinolinol, 7-methoxy-8-methyl-2-(6-methyl-2-pyridinyl)-
Reactant of Route 2
4-Quinolinol, 7-methoxy-8-methyl-2-(6-methyl-2-pyridinyl)-
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Reactant of Route 5
4-Quinolinol, 7-methoxy-8-methyl-2-(6-methyl-2-pyridinyl)-
Reactant of Route 6
4-Quinolinol, 7-methoxy-8-methyl-2-(6-methyl-2-pyridinyl)-

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